REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][C:5](=[O:12])[N:6]2[CH3:11].P([O-])([O-])([O-])=[O:14].[K+].[K+].[K+].[CH:21]1([B-](F)(F)F)[CH2:23][CH2:22]1.[K+].ClCCl>C1COCC1.C(OCC)(=O)C.[Cl-].[Na+].O.O>[CH:21]1([C:2]2[CH:10]=[CH:9][CH:8]=[C:7]3[C:3]=2[C:4](=[O:14])[C:5](=[O:12])[N:6]3[CH3:11])[CH2:23][CH2:22]1 |f:1.2.3.4,5.6,10.11.12|
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
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BrC1=C2CC(N(C2=CC=C1)C)=O
|
Name
|
|
Quantity
|
184 mg
|
Type
|
reactant
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
tripotassium phosphate
|
Quantity
|
5.57 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
1.501 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)[B-](F)(F)F.[K+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction mixture was degassed
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Type
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ADDITION
|
Details
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was added
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was sealed
|
Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite®
|
Type
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CUSTOM
|
Details
|
The layers of the filtrate were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted two times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 100%)
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Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C2C(C(N(C2=CC=C1)C)=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |